4-Bromo-2-(difluoromethoxy)phenylacetonitrile
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Overview
Description
2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE is an organic compound with a complex structure that includes bromine, fluorine, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethoxy-substituted benzene derivative, followed by a nucleophilic substitution reaction to introduce the acetonitrile group. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE is unique due to the presence of both the bromine and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6BrF2NO |
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Molecular Weight |
262.05 g/mol |
IUPAC Name |
2-[4-bromo-2-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-7-2-1-6(3-4-13)8(5-7)14-9(11)12/h1-2,5,9H,3H2 |
InChI Key |
HQFOZBGUYKASIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)CC#N |
Origin of Product |
United States |
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